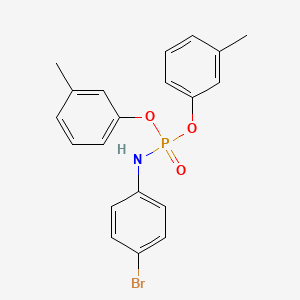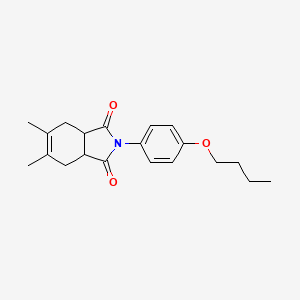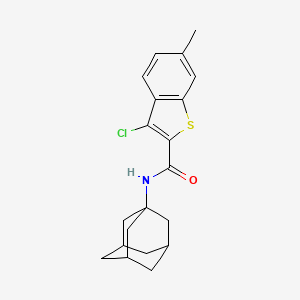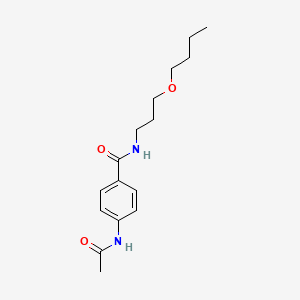![molecular formula C17H20N2O5 B5137592 methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate CAS No. 27462-45-9](/img/structure/B5137592.png)
methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate is a chemical compound that has gained significant attention in recent years for its potential applications in scientific research. This compound is a derivative of leucine, an essential amino acid that plays a critical role in protein synthesis. Methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate is synthesized through a multi-step process and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects:
Methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and have anti-inflammatory properties. It has also been shown to have antioxidant properties, which may make it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate in lab experiments is its potential to inhibit the proliferation of cancer cells. This makes it a valuable tool for cancer research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the research of Methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate. One potential direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to explore its potential use in the treatment of oxidative stress-related diseases. Further studies are also needed to determine the optimal dosage and potential side effects of using this compound in lab experiments.
Synthesemethoden
The synthesis of Methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate involves several steps. The first step is the protection of the carboxylic acid group of leucine using a suitable protecting group. This is followed by the activation of the amine group using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 1,3-dioxo-1,3-dihydro-2H-isoindole-2-acetic acid to form Methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate.
Wissenschaftliche Forschungsanwendungen
Methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate has shown potential applications in scientific research. One of the most significant areas of research is in the field of cancer biology. Studies have shown that Methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate can inhibit the proliferation of cancer cells by inducing apoptosis. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-10(2)8-13(17(23)24-3)18-14(20)9-19-15(21)11-6-4-5-7-12(11)16(19)22/h4-7,10,13H,8-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIPLDVGDUNKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27462-45-9 |
Source


|
| Record name | NSC139000 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC96697 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5137520.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5137531.png)



![N-[4-(1-adamantyl)phenyl]-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5137562.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5137567.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide](/img/structure/B5137569.png)

![3-[(4-bromophenyl)sulfonyl]-2-(4-chlorophenyl)-1,3-thiazolidine](/img/structure/B5137582.png)
![ethyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B5137583.png)
![methyl 2-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B5137587.png)

![N-(2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5137607.png)